molecular formula C15H13ClN2O3S B6511527 4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921916-31-6

4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No. B6511527
CAS RN: 921916-31-6
M. Wt: 336.8 g/mol
InChI Key: KTLFYXVTEFIQRX-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a class of organic compounds known as dipeptides and n-acyl-alpha amino acids and derivatives . These compounds often have applications in medicinal chemistry and drug discovery .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various reactions. For example, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic, spectrometric, and thermal analyses . These methods provide a comprehensive understanding of the molecular structure and thermal properties of the compounds.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 2-Chloro-n-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide has been synthesized and characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2-Chloro-n-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide has a molecular weight of 252.7 and is stored at temperatures between 2-8°C .

Advantages and Limitations for Lab Experiments

The use of 4-Cl-THQ-BSA in laboratory experiments has several advantages. It is relatively easy to synthesize, and its structure can be easily modified to create compounds with different properties. It is also a relatively small molecule, which makes it easier to study its interactions with proteins. However, there are some limitations to its use in laboratory experiments. It is not very stable and can degrade over time, and it is also not very soluble in water, which can limit its use in biochemical and physiological studies.

Future Directions

There are several potential future directions for research involving 4-Cl-THQ-BSA. One potential direction is to investigate its potential use in drug discovery, as it has been shown to interact with a variety of proteins and enzymes. Another potential direction is to explore its potential use in the development of new therapeutic agents, as it has been shown to modulate the activity of ion channels and neurotransmitter transporters. Additionally, further research could be conducted to explore its potential use in the development of new imaging agents, as it has been shown to bind to a variety of proteins. Finally, further research could be conducted to explore its potential use in the development of new diagnostic tools, as it has been shown to interact with a variety of proteins and enzymes.

Synthesis Methods

4-Cl-THQ-BSA can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonic acid with sodium hydroxide to form the sodium salt of 4-Cl-THQ-BSA. This can be achieved by adding the acid to a solution of sodium hydroxide in water and stirring until the reaction is complete. The second step involves the addition of a base, such as sodium bicarbonate, to the solution. This will convert the sodium salt of 4-Cl-THQ-BSA back into the free base form of 4-Cl-THQ-BSA.

Scientific Research Applications

4-Cl-THQ-BSA has been used in a variety of scientific research applications, including the study of enzyme inhibition, receptor binding, and protein-protein interactions. It has been used to study the binding of small molecules to proteins and to investigate the mechanism of action of drugs, such as antifungal agents. It has also been used to study the binding of hormones to their receptors and to investigate the structure of proteins.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care and follow safety protocols. Some similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-11-2-5-13(6-3-11)22(20,21)18-12-4-7-14-10(9-12)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLFYXVTEFIQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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